molecular formula C13H17NO2 B1431289 (S)-UFR2709 CAS No. 1431628-22-6

(S)-UFR2709

Cat. No.: B1431289
CAS No.: 1431628-22-6
M. Wt: 219.28 g/mol
InChI Key: PXVQMUATEFMGFD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-UFR2709 is an organic compound that belongs to the ester class of chemicals Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester typically involves the esterification of benzoic acid with [(2S)-1-methylpyrrolidine-2-yl]methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can enhance the efficiency and yield of the reaction . These catalysts are preferred in industrial settings due to their reusability and minimal environmental impact.

Mechanism of Action

The mechanism of action of benzoic acid [(2S)-1-methylpyrrolidine-2-yl]methyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release benzoic acid and [(2S)-1-methylpyrrolidine-2-yl]methanol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVQMUATEFMGFD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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